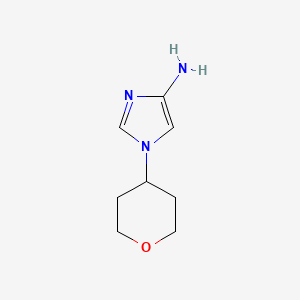
1-(Tetrahydro-2h-pyran-4-yl)-1h-imidazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also known by various synonyms, including 1-(Tetrahydro-2H-pyran-4-yl)ethanone, 4-Acetyltetrahydro-4H-pyran, and Achromopeptidase.
- The compound appears as a colorless to pale yellow liquid and is sparingly soluble in water but soluble in organic solvents like ethanol and ethers .
1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine: is a chemical compound with the molecular formula CHNO.
Preparation Methods
- One synthetic route involves the reaction of N-methoxy-N-methyltetrahydro-4H-pyran-4-carboxamide with thionyl chloride to form tetrahydro-4H-pyran-4-carbonyl chloride.
- The subsequent reaction of this intermediate with acetic anhydride yields 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine .
- Industrial production methods may vary, but similar synthetic steps are likely employed.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include thionyl chloride, acetic anhydride, and LiAlH4 (used for reduction).
- Major products formed depend on the specific reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May have applications in enzyme studies due to its structural features.
Medicine: Further research is needed, but it could be explored for potential therapeutic effects.
Industry: Its use in industry may involve fine chemicals or pharmaceuticals.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects is not well-documented.
- Further studies are necessary to understand its molecular targets and pathways.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, you can explore related structures in the same chemical class to highlight its uniqueness.
Remember that this compound’s applications and properties may evolve as research progresses
Biological Activity
1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-amine, with CAS number 1353854-46-2, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C9H15N3O2 with a molecular weight of approximately 197.23 g/mol. The compound has been characterized for its stability and solubility, which are crucial for its biological efficacy.
Antiparasitic Activity
Recent studies have highlighted the potential of imidazole derivatives, including this compound, in the treatment of parasitic infections. For instance, compounds with similar structures have shown activity against Leishmania donovani, the causative agent of leishmaniasis. The mechanism involves the generation of reactive oxygen species (ROS), which contribute to the inhibition of parasite growth .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Imidazole compounds often act as enzyme inhibitors, affecting pathways crucial for pathogen survival.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell lysis.
- Induction of Apoptosis in Parasites : The generation of ROS can trigger apoptotic pathways in parasites, leading to their death.
Case Study 1: Leishmaniasis Treatment
A study evaluating various imidazole derivatives found that certain modifications significantly enhanced antileishmanial activity. The incorporation of tetrahydropyran moieties was associated with improved solubility and bioavailability, critical factors for therapeutic effectiveness .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis, several imidazole derivatives were tested against common bacterial strains. Compounds structurally related to this compound exhibited promising results against E. coli and S. aureus, suggesting a potential role in developing new antimicrobial agents .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C9H15N3O2 |
| Molecular Weight | 197.23 g/mol |
| CAS Number | 1353854-46-2 |
| Antiparasitic Activity | Active against L. donovani |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-(oxan-4-yl)imidazol-4-amine |
InChI |
InChI=1S/C8H13N3O/c9-8-5-11(6-10-8)7-1-3-12-4-2-7/h5-7H,1-4,9H2 |
InChI Key |
HYGYTQMGUFXQHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2C=C(N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















